molecular formula C8F15KO2 B1587633 Potassium perfluorooctanoate CAS No. 2395-00-8

Potassium perfluorooctanoate

Cat. No. B1587633
CAS RN: 2395-00-8
M. Wt: 452.16 g/mol
InChI Key: WPDDXKNWUVLZMQ-UHFFFAOYSA-M
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Description

Potassium perfluorooctanoate (PFOK) is a chemical compound that belongs to the family of perfluoroalkyl substances (PFASs). It is used in various industrial and commercial applications, such as in the production of firefighting foams, food packaging, and textiles. Despite its widespread use, PFOK has been linked to several health hazards, including reproductive and developmental problems, liver damage, and cancer. Therefore, it is essential to understand the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PFOK research.

Scientific Research Applications

Destruction and Removal Technologies

1. Destruction by Ball Milling : A study by Zhang et al. (2013) demonstrated that Potassium perfluorooctanoate (PFOA) can be effectively destroyed using mechanochemical methods like planetary ball milling. This method achieved near-complete destruction of PFOA, with potassium hydroxide (KOH) identified as the most effective co-milling reagent.

2. Removal and Recovery from Wastewater : Xiaofeng et al. (2015) explored the removal of PFOA from wastewater via nanofiltration. Their findings suggest that certain nanofiltration membranes can achieve almost 100% rejection of PFOA, indicating a feasible method for recovering this substance from wastewater, particularly in the context of the fluoropolymer industry. The study is detailed in Separation and Purification Technology.

Environmental Impact and Fate

1. Photo-Reductive Defluorination : Research by Qu et al. (2010) investigated the decomposition of PFOA in water using a photo-reduction method. This study is crucial as it provides insight into potential methods for treating PFOA pollution, highlighting almost complete defluorination of PFOA under certain conditions.

2. Sorption Behavior and Partitioning : Ahrens et al. (2011) focused on the sorption behavior and partitioning of PFOA between water and sediment. Their findings provide critical information on the environmental fate and transport potential of PFOA, which is essential for understanding its long-range environmental impact. More can be read about their work in Chemosphere.

properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDDXKNWUVLZMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F15KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

335-67-1 (Parent)
Record name Potassium perfluorooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00880026
Record name Potassium perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium perfluorooctanoate

CAS RN

2395-00-8
Record name Potassium perfluorooctanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium perfluorooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium perfluorooctanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium perfluorooctanoate
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Citations

For This Compound
90
Citations
W Xie, I Kania-Korwel, PM Bummer… - Biochimica et Biophysica …, 2007 - Elsevier
… Potassium perfluorooctanoate was prepared by neutralization of perfluorooctanoic acid with … impurities were detected in this potassium perfluorooctanoate sample using 19 F NMR …
Number of citations: 59 www.sciencedirect.com
K Shinoda, K Katsura - The Journal of Physical Chemistry, 1964 - ACS Publications
… Potassium perfluorooctanoate and potassium nitrate were … As the Krafft point of potassium perfluorooctanoate was 26, the change of solubility with the concentration of gegenions was …
Number of citations: 41 pubs.acs.org
N Muller, H Simsohn - The Journal of Physical Chemistry, 1971 - ACS Publications
… Potassium perfluorooctanoate (cmc= 0.027 M at 35) acts very muchlike the sodium salt, but the tetramethylammonium salt forms smaller micelles and has a cmc near 0.015 M. In 2.0 M …
Number of citations: 118 pubs.acs.org
WE Barnette, RC Wheland, WJ Middleton… - The Journal of Organic …, 1985 - ACS Publications
… Similar analysis of solutions prepared from suspensions of anhydrous potassium perfluorooctanoate, however, afforded oxidative solutions which were typically only 20-40% in 20. …
Number of citations: 27 pubs.acs.org
SF Nelsen, GT Cunkle - The Journal of Organic Chemistry, 1985 - ACS Publications
… C) of the enol acetates 23-25 (4.5 mmol) was added in one portion to 5 mmol of oxidizing solution originating either from the anhydrous or the hydrated potassium perfluorooctanoate. …
Number of citations: 16 pubs.acs.org
C Treiner, AK Chattopadhyay - Journal of colloid and interface science, 1984 - Elsevier
… , 1-hexanol, 1-heptanol, benzyl alcohol, and phenol has been determined between water and the micellar phase of two ionic surfactants, sodium and potassium perfluorooctanoate (…
Number of citations: 52 www.sciencedirect.com
E Fisicaro, E Pelizzetti, R Bongiovanni… - Colloids and surfaces, 1990 - Elsevier
… Figure 1 shows the effect of temperature on the cmc of LiFOS [9] in comparison with the data on potassium perfluorooctanoate (KPFO) in Ref. [lo], in which the entropy of micellization is …
Number of citations: 18 www.sciencedirect.com
DJ Ehresman, PE Noker, LR Zobel, GW Olsen… - Reproductive …, 2012 - infona.pl
P28—The effect of colesevelam hydrochloride on the elimination of potassium perfluorooctanoate (PFOA) from serum in male and female cynomolgus monkeys … P28—The …
Number of citations: 2 www.infona.pl
J Hao, H Hoffmann, K Horbaschek - Langmuir, 2001 - ACS Publications
… When the L 1 -phase from the alkyldimethylamine oxide and the potassium perfluorooctanoate is mixed (sheared) with formic acid directly, one obtains again a viscoelastic L α -phase …
Number of citations: 99 pubs.acs.org
C La Mesa, B Sesta - Journal of Physical Chemistry, 1987 - ACS Publications
… However, Mukerjee et al.,25 dealing with the effect of applied pressure on the cmc of potassium perfluorooctanoate, reported AVm values close to 20 cm3 mol™1, which correspond to …
Number of citations: 76 pubs.acs.org

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